molecular formula C16H20N2OS B2859251 N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide CAS No. 1797311-99-9

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide

Cat. No. B2859251
CAS RN: 1797311-99-9
M. Wt: 288.41
InChI Key: KQMVUUGBDAIFCD-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, also known as CMSP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. In addition, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth and survival.
Biochemical and Physiological Effects
N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from damage. Studies have also shown that N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can increase the production of certain proteins that are involved in cell survival and repair.

Advantages And Limitations For Lab Experiments

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. However, there are also limitations to using N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in lab experiments, including its potential toxicity and the need for careful attention to the reaction conditions during synthesis.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the identification of its precise mechanism of action. In addition, further studies are needed to determine the safety and efficacy of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide in humans, as well as its potential interactions with other drugs.

Synthesis Methods

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can be synthesized using various methods, including the reaction of 2-bromo-4-chloropyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and thioacetamide. Another method involves the reaction of 2-chloro-4-cyanopyridine with cyclohexylmagnesium bromide, followed by the reaction of the resulting compound with propargyl bromide and thioacetamide. The synthesis of N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide requires careful attention to the reaction conditions, as the yield and purity of the final product can be affected by factors such as temperature, reaction time, and the choice of reagents.

Scientific Research Applications

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been studied for its potential applications in the field of medicine, particularly in the treatment of cancer and inflammation. Studies have shown that N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide can inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclohexyl-2-methylsulfanyl-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-3-11-18(14-7-5-4-6-8-14)16(19)13-9-10-17-15(12-13)20-2/h1,9-10,12,14H,4-8,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMVUUGBDAIFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)C(=O)N(CC#C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-(methylsulfanyl)-N-(prop-2-yn-1-yl)pyridine-4-carboxamide

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